5-Isothiazolecarboxylicacid,4-amino-3-(aminocarbonyl)-,methylester(9CI)
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Overview
Description
5-Isothiazolecarboxylicacid,4-amino-3-(aminocarbonyl)-,methylester(9CI) is a versatile small molecule scaffold with a molecular formula of C6H7N3O3S and a molecular weight of 201.21 g/mol . This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiazolecarboxylicacid,4-amino-3-(aminocarbonyl)-,methylester(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to accommodate larger quantities of starting materials and reagents, with careful control of reaction parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Isothiazolecarboxylicacid,4-amino-3-(aminocarbonyl)-,methylester(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions at different positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
5-Isothiazolecarboxylicacid,4-amino-3-(aminocarbonyl)-,methylester(9CI) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Isothiazolecarboxylicacid,4-amino-3-(aminocarbonyl)-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to the activation or inhibition of biochemical pathways . For example, thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
5-Isothiazolecarboxylicacid,4-amino-3-(aminocarbonyl)-,methylester(9CI) can be compared with other similar compounds, such as:
2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid: A thiazole derivative with similar structural features.
Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: Another thiazole derivative with different substituents on the thiazole ring.
3-Methyl-4-amino-5-mercapto-1,2,4-triazole: A triazole compound with similar functional groups.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 5-Isothiazolecarboxylicacid,4-amino-3-(aminocarbonyl)-,methylester(9CI).
Properties
IUPAC Name |
methyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c1-12-6(11)4-2(7)3(5(8)10)9-13-4/h7H2,1H3,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUBKEKAWFVXMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NS1)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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